TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID
Description
Properties
IUPAC Name |
4-(acetamidomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYATEIGOYKKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146687 | |
| Record name | 4-((Acetylamino)methyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-24-2, 20704-65-8 | |
| Record name | 4-[(Acetylamino)methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((Acetylamino)methyl)cyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4-(N-Acetylaminomethyl)-1-cyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020704658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((Acetylamino)methyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(acetylamino)methyl]cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-4-(N-ACETYLAMINOMETHYL)-1-CYCLOHEXANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9BQX3B2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID typically involves the acetylation of aminomethylcyclohexanecarboxylic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process involves the following steps:
- Dissolving aminomethylcyclohexanecarboxylic acid in a suitable solvent such as dichloromethane.
- Adding acetic anhydride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete acetylation.
- Purifying the product through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Formation of cyclohexanone derivatives or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylamines or cyclohexanols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Antifibrinolytic Agent
Tranexamic acid is primarily recognized for its antifibrinolytic properties , which inhibit the breakdown of fibrin in blood clots. This action is crucial in managing conditions that involve excessive bleeding. It is commonly used in:
- Cardiac Surgery : Tranexamic acid is administered to reduce blood loss during surgeries, minimizing the need for transfusions. A study involving 220 cardiac surgical patients demonstrated its effectiveness in maintaining hemostasis during procedures .
- Orthopedic Surgery : It is utilized to control bleeding during hip and knee surgeries, significantly reducing postoperative blood loss .
- Gynecology : Tranexamic acid is effective in treating heavy menstrual bleeding and postpartum hemorrhage .
Dermatological Uses
Recent studies have shown that tranexamic acid can be beneficial in treating melasma , a common skin condition characterized by hyperpigmentation. A randomized controlled trial assessed the efficacy of a formulation containing tranexamic acid compared to a control emulsion over eight weeks. Results indicated significant improvements in melasma severity and skin pigmentation .
Case Studies and Research Findings
Pharmacological Properties
Tranexamic acid exhibits a favorable safety profile with minimal side effects when administered appropriately. The recommended dosages vary based on the application:
Mechanism of Action
The mechanism of action of TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Functional Group Reactivity : The hydroxymethyl derivative () is more polar and may serve as a versatile intermediate for further functionalization, whereas the FMOC-protected analog () is tailored for solid-phase peptide synthesis.
- Thermal Stability : The 4-chlorophenyl analog exhibits a high melting point (252–254°C), suggesting strong crystalline packing forces due to its planar aromatic substituent .
Regulatory and Industrial Relevance
- TRANS-4-{[(2-Methyl-2-propanyl)oxy]carbonyl}cyclohexanecarboxylic acid (CAS 53292–89–0) was subject to regulatory amendments under U.S. tariff codes, extending its classification validity to 2023, highlighting its commercial significance .
- Industrial Grading : TRANS-4-(HYDROXYMETHYL)CYCLOHEXANECARBOXYLIC ACID is available in pharmaceutical and industrial grades (98% purity), emphasizing its role in high-value applications .
Structural Analysis Tools
Crystallographic software like SHELXL () and ORTEP-3 () are critical for determining the trans-configuration and spatial arrangement of these cyclohexane derivatives, ensuring accurate structural validation in drug development.
Pharmacological Potential
- Tranexamic acid () is a benchmark antifibrinolytic agent. The acetamidomethyl variant may offer improved metabolic stability by reducing amine oxidation.
- Chlorinated derivatives (e.g., ) could exhibit enhanced binding to hydrophobic enzyme pockets, though toxicity profiles require further study.
Biological Activity
TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, also known as trans-4-(aminomethyl)cyclohexanecarboxylic acid (T-AMCHA), is a synthetic compound derived from lysine that exhibits significant biological activity, particularly as an antifibrinolytic agent. This article explores its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.
T-AMCHA functions primarily by inhibiting the fibrinolytic process. It achieves this by blocking lysine-binding sites (LBS) on plasminogen, which is crucial for the activation of plasmin that degrades fibrin in blood clots. By preventing this interaction, T-AMCHA effectively stabilizes blood clots and reduces excessive bleeding during surgical procedures or trauma .
Biological Activity and Efficacy
-
Antifibrinolytic Properties
- T-AMCHA has demonstrated strong antifibrinolytic activity comparable to other clinically used agents like tranexamic acid. Studies indicate that it binds to plasminogen with high affinity, thereby inhibiting fibrin degradation .
- In vitro assays have shown that T-AMCHA significantly reduces prothrombin time (PT) and thrombin time (TT), indicating its effectiveness in enhancing coagulation parameters .
-
Cytotoxicity and Safety Profile
- Research indicates that T-AMCHA exhibits low cytotoxicity in various cell lines, including monocyte/macrophage peripheral blood cells. It does not induce significant DNA damage or hemolysis at concentrations typically used in therapeutic settings .
- A study assessing the safety profile of T-AMCHA revealed no significant adverse effects when administered to patients with melasma, a skin condition characterized by hyperpigmentation. The incidence of adverse events was comparable to control groups .
-
Clinical Applications
- Surgical Use : T-AMCHA is utilized in various surgical fields, including orthopedic and cardiac surgeries, to minimize blood loss and improve hemostatic outcomes .
- Dermatological Applications : Recent studies have explored its use in treating melasma, demonstrating significant improvements in skin pigmentation after 8 weeks of treatment with formulations containing T-AMCHA .
Case Studies
- A randomized controlled trial involving 67 patients assessed the efficacy of a formulation containing T-AMCHA for treating melasma. Results showed statistically significant reductions in melanin levels compared to a control group starting from week 6 of treatment .
- Another study focused on the effects of T-AMCHA on barrier recovery in skin models post-injury. The application of T-AMCHA accelerated barrier recovery significantly compared to inactive analogs, suggesting its potential therapeutic role in dermatological injuries .
Data Tables
Q & A
Q. What are the key considerations for validating the stereochemistry of TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID?
To confirm the trans configuration, researchers should employ:
- NMR spectroscopy : Compare coupling constants (e.g., ) between axial and equatorial protons in the cyclohexane ring to infer substituent orientation .
- X-ray crystallography : Resolve the crystal structure to unambiguously determine spatial arrangement .
- Polarimetry : Measure optical rotation if the compound is chiral, though this may require enantiopure samples .
Q. How can researchers optimize the synthesis of this compound?
Synthetic routes often involve:
- Protection/deprotection strategies : Acetylation of an amine precursor (e.g., TRANS-4-AMINOMETHYL-CYCLOHEXANECARBOXYLIC ACID) using acetic anhydride .
- Catalytic hydrogenation : Reduce intermediates under controlled pressure (e.g., 1–3 atm H) to avoid over-reduction .
- Purification : Use recrystallization (e.g., ether/water systems) or preparative HPLC to isolate high-purity product .
Q. What analytical methods are critical for characterizing this compound’s purity?
- HPLC-MS : Quantify impurities and confirm molecular weight .
- FTIR spectroscopy : Verify functional groups (amide C=O stretch at ~1650 cm, carboxylic acid O-H stretch at ~2500–3300 cm) .
- Elemental analysis : Validate carbon, hydrogen, and nitrogen content against theoretical values .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between literature sources be resolved?
- Solvent effects : Compare spectra acquired in identical solvents (e.g., DO vs. CDCl) to assess shifts caused by hydrogen bonding .
- Dynamic effects : Evaluate temperature-dependent NMR to identify conformational equilibria (e.g., chair flipping in cyclohexane rings) .
- Cross-validate with computational chemistry : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign peaks .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?
- Derivatization : Synthesize analogs (e.g., replacing acetamidomethyl with other substituents) and test bioactivity (e.g., enzyme inhibition) .
- Molecular docking : Model interactions with target proteins (e.g., plasmin for antifibrinolytic activity) to rationalize SAR .
- Pharmacokinetic assays : Measure metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells) .
Q. How can researchers address low yields in large-scale synthesis?
- Process optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (e.g., ethanol vs. THF) to enhance efficiency .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-acetylated derivatives) and adjust reaction stoichiometry .
- Flow chemistry : Implement continuous reactors to improve heat/mass transfer and reduce batch variability .
Q. What strategies mitigate racemization during synthesis or storage?
- Low-temperature reactions : Conduct acetylations below 0°C to minimize chiral center inversion .
- Stabilizing formulations : Store in acidic buffers (pH 3–4) to prevent hydrolysis of the acetamide group .
- Chiral chromatography : Periodically test enantiopurity and reprocess if racemization exceeds 2% .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in reported melting points or solubility data?
Q. What techniques are recommended for studying metabolic pathways?
- Isotopic labeling : Synthesize C-labeled analogs to track metabolites via radiometric assays .
- Mass spectrometry imaging (MSI) : Map tissue distribution in preclinical models to identify accumulation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
